[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate
Overview
Description
[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate, also known as CPMP, is an important chemical compound in the field of medicinal chemistry. It is a sulfate salt of an amine and has been used in various scientific research applications. CPMP has been used in the synthesis of various drugs and has been studied for its potential applications in the treatment of various diseases.
Scientific Research Applications
Ligand Design in Catalysis
[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate is utilized in the design of ligands for catalytic processes. Studies have shown that ligands similar in structure, such as bis(pyridin-2-ylmethyl)amine and its derivatives, are effective in forming diiron(III) complexes which function as catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014). This illustrates the compound's potential in facilitating important chemical transformations.
Synthesis of Novel Complexes
In another application, similar pyridin-ylmethylamine structures are used in the synthesis of novel complexes. For instance, palladacycles with chelate rings have been designed using bi- and tridentate ligands with indole cores, demonstrating the compound's utility in creating new chemical entities with potential catalytic applications (Singh et al., 2017).
Magnetic and Spectroscopic Analysis
The compound's structural analogs have been used in the magnetic and spectroscopic analysis of Ruthenium(II) complexes (Gómez et al., 2006). This indicates the relevance of such structures in understanding the properties of transition metal complexes, which is crucial in fields like materials science and catalysis.
Catalytic Applications
Pyridin-ylmethylamine structures are significant in the synthesis of group 10 metal complexes, which have applications as catalysts in chemical reactions like aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006). These findings highlight the compound's role in developing efficient and selective catalysts.
Polymerization Catalysts
Compounds with a similar structure have been used to synthesize Cobalt(II) complexes, which demonstrated catalytic activity in the polymerization of methyl methacrylate, indicating the potential use of [(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate in polymer science (Ahn et al., 2016).
Formation of Fe(III)-Hydroperoxo Complexes
Research involving similar aminopyridyl ligands has led to the synthesis and characterization of Fe(II) mononuclear complexes, contributing to the understanding of iron's coordination chemistry, which is relevant in fields like bioinorganic chemistry (Martinho et al., 2007).
Imidazo[1,2-a]pyridin-3-amine Derivatives
Compounds structurally related have been synthesized as N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, showcasing the utility of these structures in developing novel chemical entities (Ghorbani‐Vaghei & Amiri, 2014).
Anticancer Activity
Additionally, the structural analogs of the compound have been evaluated for their anticancer activity, as seen in the synthesis and evaluation of piperazine-2,6-dione derivatives (Kumar et al., 2013). This suggests possible biomedical applications of similar compounds.
properties
IUPAC Name |
1-(1-cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)methanamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.H2O4S/c1-2-8-18(9-3-1)21-11-5-7-17(15-21)14-20-13-16-6-4-10-19-12-16;1-5(2,3)4/h4,6,10,12,17-18,20H,1-3,5,7-9,11,13-15H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFKYZNHUXUSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)CNCC3=CN=CC=C3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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